3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloro group, a quinolyloxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the quinolyloxy intermediate: This step involves the reaction of 8-hydroxyquinoline with an appropriate halogenating agent to form the quinolyloxy intermediate.
Substitution on the pyridine ring: The quinolyloxy intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted derivative.
Scientific Research Applications
Medicinal chemistry: It could be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound could be used in the development of new pesticides or herbicides.
Materials science: It could be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agrochemicals, it could act on specific biochemical pathways in pests or weeds, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(quinolyloxy)pyridine: Lacks the trifluoromethyl group, which could affect its chemical properties and applications.
2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine:
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the quinolyloxy group, which could impact its biological activity and material properties.
Uniqueness
3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine is unique due to the presence of all three substituents (chloro, quinolyloxy, and trifluoromethyl) on the pyridine ring. This combination of functional groups can confer unique chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-11-7-10(15(17,18)19)8-21-14(11)22-12-5-1-3-9-4-2-6-20-13(9)12/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBKCRFAFZMEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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